molecular formula C13H9NO6 B14222556 (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone CAS No. 499973-16-9

(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone

Cat. No.: B14222556
CAS No.: 499973-16-9
M. Wt: 275.21 g/mol
InChI Key: WAPRCJWSYNWLIW-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is an organic compound with the molecular formula C₁₃H₉NO₆. This compound is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone typically involves the reaction of 4-nitrobenzaldehyde with 2,4,6-trihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(2,4-dihydroxyphenyl)methanone
  • (4-Nitrophenyl)(2,6-dihydroxyphenyl)methanone
  • (4-Nitrophenyl)(3,4,5-trihydroxyphenyl)methanone

Uniqueness

(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

CAS No.

499973-16-9

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

(4-nitrophenyl)-(2,4,6-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H9NO6/c15-9-5-10(16)12(11(17)6-9)13(18)7-1-3-8(4-2-7)14(19)20/h1-6,15-17H

InChI Key

WAPRCJWSYNWLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]

Origin of Product

United States

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